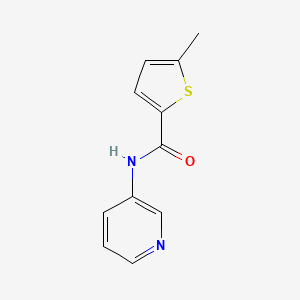

5-methyl-N-3-pyridinyl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-methyl-N-3-pyridinyl-2-thiophenecarboxamide” is a chemical compound with the molecular formula C11H10N2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

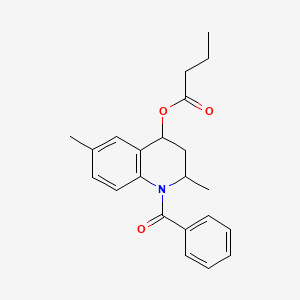

Molecular Structure Analysis

The molecular structure of “5-methyl-N-3-pyridinyl-2-thiophenecarboxamide” is represented by the linear formula C11H10N2OS . The molecular weight of this compound is 218.279 .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics. Researchers have explored their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. The conjugated structure of thiophenes allows for efficient charge transport, making them valuable components in semiconducting materials .

Corrosion Inhibition

Thiophene-based compounds, including our target compound, have been investigated as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps prevent corrosion in industrial applications .

Antifibrotic Agents

Fibrosis is a pathological process involving excessive tissue scarring. Compounds that inhibit collagen synthesis are of interest. While not directly studied for this purpose, related thiophene analogs have demonstrated anti-fibrotic activity in animal models. For instance, blocking transforming growth factor-β1 (TGF-β1) expression in hepatic stellate cells may reduce fibrosis .

Kinase Inhibitors

Although not specifically studied for our compound, kinase inhibitors are essential in cancer treatment. For instance, pexidartinib, a kinase inhibitor, is used to treat symptomatic tenosynovial giant cell tumors (TGCT), a rare joint tumor .

Medicinal Chemistry

Thiophene derivatives are fascinating to medicinal chemists due to their potential as biologically active compounds. While more research is needed, these compounds could serve as scaffolds for developing novel drugs with diverse biological effects .

Collagen Synthesis Inhibition

Collagen deposition contributes to fibrosis. Although our compound hasn’t been directly studied, related analogs have shown promise in inhibiting collagen synthesis. For example, compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) have demonstrated anti-fibrotic effects in animal models .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been reported to targetc-Met inhibitors . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with growth, survival, and the spread of cancer cells.

Mode of Action

One is the ‘5 atoms regulation’ and another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .

Biochemical Pathways

It’s suggested that similar compounds have a strong hydrogen bond formed between the compound andsuccinate dehydrogenase (SDH) . SDH is a key enzyme complex of the citric acid cycle and the electron transport chain, which are essential biochemical pathways in cellular respiration.

Result of Action

Similar compounds have shown good activity against certain types of fungi . For example, some compounds have shown good fungicidal activity against Fusarium graminearum, Alternaria solani, and Botrytis cinerea .

Eigenschaften

IUPAC Name |

5-methyl-N-pyridin-3-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-8-4-5-10(15-8)11(14)13-9-3-2-6-12-7-9/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWDDFOLIBUUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate](/img/structure/B5204674.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)

![N,N'-bis[2-(4-pyridinyl)ethyl]ethanediamide](/img/structure/B5204690.png)

![N-{1-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5204706.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)

![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)

![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)

![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)